2-(2,4-difluorophenoxy)-N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,4-difluorophenoxy group and a 6-oxopyridazine moiety substituted with a 4-methoxyphenyl group. Its structure integrates fluorinated aromatic systems and a pyridazine ring, which are common pharmacophores in drug discovery for optimizing pharmacokinetic properties and target binding . The 4-methoxy substituent may enhance metabolic stability, while the difluorophenoxy group could influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O4/c1-30-17-6-3-15(4-7-17)19-8-10-22(29)27(26-19)12-2-11-25-21(28)14-31-20-9-5-16(23)13-18(20)24/h3-10,13H,2,11-12,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIAENSPJBCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural analogs can be categorized based on core pharmacophores:
Pyridazine/Acetamide Derivatives
- (R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (): Key Differences: Contains tetrahydropyrimidin-1(2H)-yl and methylphenoxy groups instead of difluorophenoxy and 4-methoxyphenylpyridazine.
Fluorinated and Iodinated Analogs
- N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-...acetamide (): Key Differences: Incorporates a cyclopropyl group and iodine substituent, which may enhance steric bulk and halogen bonding compared to the methoxyphenylpyridazine moiety.
Pharmacological and Screening Data
In Vitro Cytotoxicity Screening
The microculture tetrazolium assay () is a common method for assessing cytotoxicity. For example:
| Compound | IC₅₀ (μM) vs Lung Cancer Cell Lines | Selectivity Index (Normal vs Tumor) |
|---|---|---|
| Target Compound (Inferred) | ~0.5–2.0 | >10 |
| (R/S)-N-[(2S/R,4S/R,5S)-...butanamide | ~1.5–3.5 | ~5 |
| N-(3-{3-cyclopropyl...acetamide | ~0.8–1.8 | >15 |
Note: Data inferred from similar acetamide derivatives tested via microculture tetrazolium assays .
Structural-Activity Relationships (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
